molecular formula C7H8INO B071198 2-Iodo-4-methoxyphenylamine CAS No. 191348-14-8

2-Iodo-4-methoxyphenylamine

Cat. No.: B071198
CAS No.: 191348-14-8
M. Wt: 249.05 g/mol
InChI Key: ASINPZWBVCLVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-methoxyphenylamine is a useful research compound. Its molecular formula is C7H8INO and its molecular weight is 249.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuropharmacological Research

  • Studies on compounds such as methoxyflurane and MDMA (3,4-methylenedioxymethamphetamine) explore their effects on the central nervous system, including potential therapeutic applications and mechanisms of action (Sessa, Higbed, & Nutt, 2019), (Schwartz & Miller, 1997). These studies could inform research into the neurological or psychoactive potential of 2-Iodo-4-methoxyphenylamine.

Molecular Imaging and Diagnostics

  • Research on iron oxide nanoparticles (IO NPs) for biomedical imaging and drug delivery systems highlights the importance of functional groups in enhancing the biocompatibility and targeting capabilities of nanomaterials (El-Hammadi & Arias, 2015). These findings could be relevant for designing imaging agents or therapeutic carriers based on this compound.

Antidepressant Treatment Efficacy

  • A study investigating the relationship between plasma levels of 3-methoxy-4-hydroxyphenylglycol (MHPG) and antidepressant treatment response provides insights into the role of methoxyphenyl compounds in modulating neurotransmitter activity (Yoshimura, Nakamura, Shinkai, & Ueda, 2004). This research might suggest avenues for exploring the psychiatric or neurological applications of this compound.

Environmental and Toxicological Studies

  • Investigations into the environmental fate and toxicological impact of alkylphenols and their derivatives underline the need for understanding the ecological and health implications of synthetic compounds (Ying, Williams, & Kookana, 2002). Such studies could inform safety assessments for this compound.

Safety and Hazards

2-Iodo-4-methoxyphenylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Properties

IUPAC Name

2-iodo-4-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASINPZWBVCLVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451800
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191348-14-8
Record name 2-Iodo-4-methoxyphenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Iodo-4-methoxyphenylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 3-iodo-4-nitrophenyl methyl ether (5.0 g, 0.018 mol) in methanol (50 mL), water (5 mL), and acetic acid (10 mL) was added iron (3.00 g, 0.0538 mol) powder in small quantities. When the addition was completed, the reaction mixture was heated at 70° C. overnight. After filtration, the cake was rinsed with EtOAc. The filtrate was concentrated and the residue was diluted with NaHCO3 (aq) and EtOAc. After layer separation, the organic layer was dried, filtered and concentrated to give the desired product (4.0 g, 90%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
3 g
Type
catalyst
Reaction Step Two
Yield
90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.